molecular formula C21H21FN2O5S B11522000 (2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

(2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11522000
M. Wt: 432.5 g/mol
InChI Key: NCHFQAALTZRHFH-UHFFFAOYSA-N
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Description

The compound (2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic molecule featuring a thiazinane ring, a fluorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo acid.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group on the thiazinane ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the thiazinane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced thiazinane derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorophenyl and dimethoxyphenyl groups may enhance binding affinity to these targets, while the thiazinane ring can influence the overall conformation and stability of the molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid
  • (2E)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Uniqueness

The presence of the fluorophenyl group distinguishes this compound from its chlorinated or brominated analogs, potentially altering its biological activity and chemical reactivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.

Properties

Molecular Formula

C21H21FN2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C21H21FN2O5S/c1-28-16-8-3-13(11-17(16)29-2)9-10-24-19(25)12-18(20(26)27)30-21(24)23-15-6-4-14(22)5-7-15/h3-8,11,18H,9-10,12H2,1-2H3,(H,26,27)

InChI Key

NCHFQAALTZRHFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)O)OC

Origin of Product

United States

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